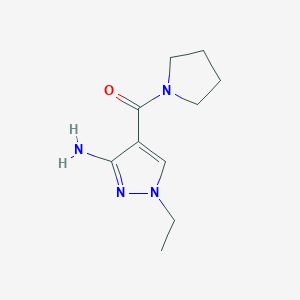
1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group, a pyrrolidinylcarbonyl group, and an amine group
Preparation Methods
The synthesis of 1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine typically involves the reaction of ethyl hydrazine with a suitable pyrrolidinone derivative under controlled conditions. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs with antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate these targets, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine: This compound has a similar structure but differs in the position of the amine group, which may result in different biological activities.
Substituted Pyrazoles: Other pyrazole derivatives with different substituents can be compared to highlight the unique properties of this compound.
Biological Activity
1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine is a synthetic compound that has attracted attention in pharmacological research due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a pyrazole ring with an ethyl group and a pyrrolidin-1-ylcarbonyl substituent. Its molecular formula is C10H14N4O with a molecular weight of approximately 206.24 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Receptor Modulation : It may interact with various receptors, influencing cell signaling pathways that regulate cell growth and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. It has been evaluated for its efficacy in inhibiting the growth of pathogens, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has demonstrated potential anticancer activity, particularly against specific cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
Research indicates that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This property makes it a potential therapeutic agent for conditions characterized by chronic inflammation.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Study | The compound was tested against multiple bacterial strains, showing significant inhibition of growth, particularly against Gram-positive bacteria. |
| Anticancer Evaluation | In vitro assays revealed that the compound induced apoptosis in cancer cell lines, with IC50 values indicating effective concentration levels for therapeutic use. |
| Anti-inflammatory Assessment | Inflammatory models demonstrated reduced cytokine levels upon treatment with the compound, highlighting its potential as an anti-inflammatory agent. |
Structural Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrazole ring significantly influence its potency and selectivity against different biological targets.
Properties
Molecular Formula |
C10H16N4O |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
(3-amino-1-ethylpyrazol-4-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C10H16N4O/c1-2-14-7-8(9(11)12-14)10(15)13-5-3-4-6-13/h7H,2-6H2,1H3,(H2,11,12) |
InChI Key |
SYZYCCCZUKPAJK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)N)C(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















